2,4-Dibromo-6-(2-methoxyethyl)aniline
Overview
Description
2,4-Dibromo-6-(2-methoxyethyl)aniline is an organic compound with the molecular formula C9H11Br2NO It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 4 positions, and a 2-methoxyethyl group is attached to the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(2-methoxyethyl)aniline typically involves the bromination of 2-methoxyethyl aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-(2-methoxyethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines.
Scientific Research Applications
2,4-Dibromo-6-(2-methoxyethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(2-methoxyethyl)aniline involves its interaction with specific molecular targets. The bromine atoms and the methoxyethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Lacks the methoxyethyl group, making it less versatile in certain applications.
2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a methoxyethyl group, leading to different chemical properties and reactivity.
Uniqueness
2,4-Dibromo-6-(2-methoxyethyl)aniline is unique due to the presence of both bromine atoms and the methoxyethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2,4-dibromo-6-(2-methoxyethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NO/c1-13-3-2-6-4-7(10)5-8(11)9(6)12/h4-5H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLGYBAQLZOOFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=C(C(=CC(=C1)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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